Cyclopentyl(3-fluorophenyl)methanol
Overview
Description
Cyclopentyl(3-fluorophenyl)methanol is an organic compound characterized by a cyclopentyl group attached to a 3-fluorophenyl ring and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of cyclopentyl magnesium bromide with 3-fluorobenzaldehyde, followed by reduction to yield this compound.
Reduction of Ketones: Another method includes the reduction of cyclopentyl(3-fluorophenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: this compound can be oxidized to cyclopentyl(3-fluorophenyl)ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to cyclopentyl(3-fluorophenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Cyclopentyl(3-fluorophenyl)ketone (from oxidation)
Cyclopentyl(3-fluorophenyl)methane (from reduction)
Various substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
Cyclopentyl(3-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Cyclopentyl(3-fluorophenyl)methanol is structurally similar to other compounds such as cyclopentyl(3-fluorophenyl)ketone and cyclopentyl(3-fluorophenyl)methane. its unique hydroxyl group imparts distinct chemical properties and reactivity compared to these analogs. The presence of the hydroxyl group allows for additional functionalization and reactivity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Cyclopentyl(3-fluorophenyl)ketone
Cyclopentyl(3-fluorophenyl)methane
Cyclopentyl(3-fluorophenyl)methanone
Properties
IUPAC Name |
cyclopentyl-(3-fluorophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXHONVUEUPTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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